molecular formula C9H14O3 B8782231 Ethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate

Ethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate

Cat. No. B8782231
M. Wt: 170.21 g/mol
InChI Key: ALEAMASTTOYSRW-UHFFFAOYSA-N
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Patent
US09434700B2

Procedure details

To a suspension of Racemate-4-iodo-6-oxa-bicyclo[3.2.1]octan-7-one (45.0 g, 180 mmol) in ethanol (400 mL) was added 2 N aqueous sodium hydroxide (110 mL, 220 mmol) at room temperature while being stirred, and the resulting mixture was stirred for 3 hours. The reaction mixture was concentrated in a bath at a temperature of 35° C. under reduced pressure. Water (500 mL) was added to the resultant oily matter, and the resulting mixture was extracted with ethyl acetate (500 mL). The organic layer was washed with water (500 mL), dried over anhydrous sodium sulfate, filtered and followed by concentration under reduced pressure. The resultant oily matter was purified by silica gel column chromatography (ethyl acetate:petroleum ether=1:10˜1:5), to thereby give the tile compound (15.9 g, 52%) as a pale yellow oil.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step Two
Yield
52%

Identifiers

REACTION_CXSMILES
I[CH:2]1[CH:8]2[CH2:9][CH:5]([C:6](=[O:10])[O:7]2)[CH2:4][CH2:3]1.[OH-].[Na+].[CH2:13]([OH:15])[CH3:14]>>[CH:3]12[O:15][CH:13]1[CH2:14][CH2:9][CH:5]([C:6]([O:7][CH2:8][CH3:2])=[O:10])[CH2:4]2 |f:1.2|

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
IC1CCC2C(OC1C2)=O
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
110 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
while being stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in a bath at a temperature of 35° C. under reduced pressure
ADDITION
Type
ADDITION
Details
Water (500 mL) was added to the resultant oily matter
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with ethyl acetate (500 mL)
WASH
Type
WASH
Details
The organic layer was washed with water (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resultant oily matter was purified by silica gel column chromatography (ethyl acetate:petroleum ether=1:10˜1:5)

Outcomes

Product
Name
Type
product
Smiles
C12CC(CCC2O1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 15.9 g
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09434700B2

Procedure details

To a suspension of Racemate-4-iodo-6-oxa-bicyclo[3.2.1]octan-7-one (45.0 g, 180 mmol) in ethanol (400 mL) was added 2 N aqueous sodium hydroxide (110 mL, 220 mmol) at room temperature while being stirred, and the resulting mixture was stirred for 3 hours. The reaction mixture was concentrated in a bath at a temperature of 35° C. under reduced pressure. Water (500 mL) was added to the resultant oily matter, and the resulting mixture was extracted with ethyl acetate (500 mL). The organic layer was washed with water (500 mL), dried over anhydrous sodium sulfate, filtered and followed by concentration under reduced pressure. The resultant oily matter was purified by silica gel column chromatography (ethyl acetate:petroleum ether=1:10˜1:5), to thereby give the tile compound (15.9 g, 52%) as a pale yellow oil.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step Two
Yield
52%

Identifiers

REACTION_CXSMILES
I[CH:2]1[CH:8]2[CH2:9][CH:5]([C:6](=[O:10])[O:7]2)[CH2:4][CH2:3]1.[OH-].[Na+].[CH2:13]([OH:15])[CH3:14]>>[CH:3]12[O:15][CH:13]1[CH2:14][CH2:9][CH:5]([C:6]([O:7][CH2:8][CH3:2])=[O:10])[CH2:4]2 |f:1.2|

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
IC1CCC2C(OC1C2)=O
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
110 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
while being stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in a bath at a temperature of 35° C. under reduced pressure
ADDITION
Type
ADDITION
Details
Water (500 mL) was added to the resultant oily matter
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with ethyl acetate (500 mL)
WASH
Type
WASH
Details
The organic layer was washed with water (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resultant oily matter was purified by silica gel column chromatography (ethyl acetate:petroleum ether=1:10˜1:5)

Outcomes

Product
Name
Type
product
Smiles
C12CC(CCC2O1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 15.9 g
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09434700B2

Procedure details

To a suspension of Racemate-4-iodo-6-oxa-bicyclo[3.2.1]octan-7-one (45.0 g, 180 mmol) in ethanol (400 mL) was added 2 N aqueous sodium hydroxide (110 mL, 220 mmol) at room temperature while being stirred, and the resulting mixture was stirred for 3 hours. The reaction mixture was concentrated in a bath at a temperature of 35° C. under reduced pressure. Water (500 mL) was added to the resultant oily matter, and the resulting mixture was extracted with ethyl acetate (500 mL). The organic layer was washed with water (500 mL), dried over anhydrous sodium sulfate, filtered and followed by concentration under reduced pressure. The resultant oily matter was purified by silica gel column chromatography (ethyl acetate:petroleum ether=1:10˜1:5), to thereby give the tile compound (15.9 g, 52%) as a pale yellow oil.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step Two
Yield
52%

Identifiers

REACTION_CXSMILES
I[CH:2]1[CH:8]2[CH2:9][CH:5]([C:6](=[O:10])[O:7]2)[CH2:4][CH2:3]1.[OH-].[Na+].[CH2:13]([OH:15])[CH3:14]>>[CH:3]12[O:15][CH:13]1[CH2:14][CH2:9][CH:5]([C:6]([O:7][CH2:8][CH3:2])=[O:10])[CH2:4]2 |f:1.2|

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
IC1CCC2C(OC1C2)=O
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
110 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
while being stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in a bath at a temperature of 35° C. under reduced pressure
ADDITION
Type
ADDITION
Details
Water (500 mL) was added to the resultant oily matter
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with ethyl acetate (500 mL)
WASH
Type
WASH
Details
The organic layer was washed with water (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resultant oily matter was purified by silica gel column chromatography (ethyl acetate:petroleum ether=1:10˜1:5)

Outcomes

Product
Name
Type
product
Smiles
C12CC(CCC2O1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 15.9 g
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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